1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13287741
InChI: InChI=1S/C29H33ClN2O3/c1-20-16-21(2)28(22(3)17-20)32-14-12-31(13-15-32)18-26(33)19-35-27-10-6-24(7-11-27)29(34)23-4-8-25(30)9-5-23/h4-11,16-17,26,33H,12-15,18-19H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C
Molecular Formula: C29H33ClN2O3
Molecular Weight: 493.0 g/mol

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol

CAS No.:

Cat. No.: VC13287741

Molecular Formula: C29H33ClN2O3

Molecular Weight: 493.0 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol -

Specification

Molecular Formula C29H33ClN2O3
Molecular Weight 493.0 g/mol
IUPAC Name (4-chlorophenyl)-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy]phenyl]methanone
Standard InChI InChI=1S/C29H33ClN2O3/c1-20-16-21(2)28(22(3)17-20)32-14-12-31(13-15-32)18-26(33)19-35-27-10-6-24(7-11-27)29(34)23-4-8-25(30)9-5-23/h4-11,16-17,26,33H,12-15,18-19H2,1-3H3
Standard InChI Key GDWCODCVQCZQAA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C

Introduction

Structural Overview

The chemical structure of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol consists of:

  • A chlorobenzoyl group attached to a phenoxy moiety.

  • A piperazine ring, substituted with a 2,4,6-trimethylphenyl group.

  • A propan-2-ol backbone, linking the two functional groups.

Key Features:

Functional GroupDescription
ChlorobenzoylElectron-withdrawing group enhancing reactivity.
PhenoxyAromatic ether contributing to hydrophobicity.
PiperazineCommon in drug design for receptor binding.
TrimethylphenylSteric bulk influencing molecular interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, combining aromatic substitution and nucleophilic addition processes. While specific experimental details are unavailable in the provided sources, a likely synthetic route could include:

  • Preparation of the Phenoxy Intermediate:

    • Reacting 4-chlorobenzoyl chloride with 4-hydroxybenzene under basic conditions to form the phenoxybenzoyl intermediate.

  • Attachment of the Piperazine Derivative:

    • Alkylation of the phenoxy intermediate with 3-chloropropan-2-ol.

    • Coupling with 1-(2,4,6-trimethylphenyl)piperazine via nucleophilic substitution.

  • Purification:

    • Recrystallization or chromatography to isolate the final product.

Biological Applications and Research Potential

Phenoxypropanol derivatives are often studied for their pharmacological properties, including:

  • Central Nervous System (CNS) Activity:

    • The piperazine moiety is commonly found in compounds targeting CNS receptors (e.g., serotonin or dopamine receptors).

  • Anti-inflammatory and Analgesic Potential:

    • Similar compounds have shown activity in reducing inflammation and pain through COX inhibition or other pathways .

  • Antimicrobial Properties:

    • The chlorobenzoyl group may enhance activity against bacterial or fungal pathogens by disrupting cell membranes or enzymes.

  • Receptor Modulation:

    • The trimethylphenyl substitution might improve binding affinity to specific receptors due to steric effects.

Research Status and Future Directions

While no direct studies on this specific compound were identified in the provided sources, related molecules suggest promising avenues for further research:

Potential Studies:

  • In vitro receptor binding assays to evaluate CNS activity.

  • In vivo pharmacokinetics to determine absorption and metabolism.

  • Structure-activity relationship (SAR) studies to optimize biological activity.

Challenges:

  • Limited data on toxicity and safety profiles.

  • Complex synthesis requiring optimization for scalability.

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